molecular formula C15H11BrN2OS2 B2986884 4-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034486-39-8

4-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2986884
CAS No.: 2034486-39-8
M. Wt: 379.29
InChI Key: FJAAOJHUJMQBFP-UHFFFAOYSA-N
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Description

4-Bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a brominated heterocyclic compound featuring a thiophene-carboxamide core linked to a pyridine-thiophene hybrid scaffold. Its molecular formula is C₁₆H₁₂BrN₂OS₂, with a molecular weight of 407.31 g/mol.

Properties

IUPAC Name

4-bromo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS2/c16-12-5-14(21-9-12)15(19)18-7-10-4-11(8-17-6-10)13-2-1-3-20-13/h1-6,8-9H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAAOJHUJMQBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can be represented as follows:

C12H10BrN3O2S2\text{C}_{12}\text{H}_{10}\text{BrN}_3\text{O}_2\text{S}_2

This compound features a bromine atom, a thiophene ring, and a pyridine moiety, which are known to contribute to its biological properties.

Research indicates that compounds containing thiophene and pyridine structures exhibit various biological activities, including:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral targets by inhibiting specific enzymes like RNA polymerases. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against Hepatitis C virus (HCV) NS5B polymerase .
  • Antibacterial Activity : The presence of nitrogen heterocycles in the structure is linked to antibacterial properties. Recent studies have highlighted that related compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

Activity TypeTargetIC50 / EC50 ValuesReference
AntiviralHCV NS5B32.2 μM
AntibacterialStaphylococcus aureus3.125 μg/mL
CytotoxicityVarious cell lines>50 μM (non-toxic)

Case Studies

  • Antiviral Efficacy : A study on thiazolidinone derivatives indicated that compounds with structural similarities to 4-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide exhibited over 90% inhibition of HCV NS5B activity in vitro. The lead compounds from this series had IC50 values around 0.35 μM, suggesting a promising antiviral profile .
  • Antibacterial Screening : In a screening assay for antibacterial activity, derivatives similar to the target compound were tested against Staphylococcus aureus and Escherichia coli. The most active derivatives showed MIC values ranging from 3.12 to 12.5 μg/mL, outperforming traditional antibiotics like ciprofloxacin .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The target compound’s uniqueness lies in its thiophene-pyridine-carboxamide architecture . Below is a comparative analysis with key analogs:

Key Observations from Comparative Data

Impact of Functional Groups
  • Sulfonamide vs. Carboxamide : Compound 34 (benzenesulfonamide) demonstrates perforin-inhibitory activity, likely due to enhanced hydrogen-bonding capacity and steric bulk compared to carboxamide derivatives .
  • Thiazole vs. Pyridine : The replacement of pyridine with a thiazole ring in 6d introduces sulfur-based electronegativity, correlating with cytotoxic effects in cancer cells .
Substituent Effects on Bioactivity
  • Halogenation : Bromine at the 4-position (target compound and 3 ) may enhance lipophilicity and membrane penetration, critical for antimicrobial activity .
  • Heterocyclic Hybrids : The triazole-thiadiazole system in 52 improves antimicrobial potency by mimicking nucleic acid precursors, disrupting bacterial replication .

Implications for Future Research

Structure-Activity Relationship (SAR) Studies : Systematic modifications to the pyridine-thiophene core (e.g., introducing electron-withdrawing groups or varying linker lengths) could optimize pharmacokinetic properties.

Safety Profiling : underscores the need for rigorous handling protocols, which should extend to derivatives with reactive bromine or sulfur moieties .

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